3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine can undergo various chemical reactions, including:* N-alkylation: The amine group can react with alkyl halides to form N-alkylated derivatives. [ [] ]* N-arylation: The amine group can also react with aryl halides, often in the presence of a catalyst, to form N-arylated derivatives.* Acylation: The amine group can react with acyl chlorides or anhydrides to form amides. * Sulfonylation: The amine group can react with sulfonyl chlorides to yield sulfonamides.
Mechanism of Action
Studies have identified potent cytotoxic activity against ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines. [ [] ]
A specific derivative, 3-(adamantan-1-yl)-6-(2-chloro-6-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, exhibited selective inhibition of cyclooxygenase-2 (COX-2), a target for anti-inflammatory and anticancer drugs. [ [] ]
Mono- and bis-(pyrazolyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine) derivatives demonstrated promising dual EGFR and CDK-2 inhibitory activities, inducing apoptosis in breast cancer cells. [ [] ]
Antimicrobial Agents:
Several derivatives exhibited a broad spectrum of activity against bacterial and fungal strains, including those resistant to conventional drugs. [ [], [] ]
Compounds like (1,2,4)triazolo-(3,4-b),(1,3,4)-thiadiazole-6-yl) (o-tolyamino)methylazetidin-2-one demonstrated potent antibacterial and antifungal activities. [ [] ]
Applications
Plant growth promoters: Some derivatives showed significant growth-promoting effects on plant roots, suggesting potential agricultural applications. [ [] ]
Compound Description: This compound is identified as "BC" in the research paper and was designed as a potential anticancer agent []. In silico studies indicated its potential to inhibit ovarian adenocarcinoma, glioblastoma, and renal carcinoma cell lines by up to 70% []. The compound also demonstrated promising drug-likeness characteristics and good gastrointestinal absorption in the computational analysis [].
Relevance: This compound shares the core structure of a 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with the main compound. The key structural difference is the presence of a 4-fluorophenyl group substituted on the amine at the 6-position, expanding the core into a thiadiazine ring system []. This modification likely influences the molecule's interactions with biological targets, contributing to its anticancer potential.
Compound Description: This derivative was investigated alongside its adamantyl analogue to understand the impact of substituents on intermolecular interactions and biological activity, specifically cyclooxygenase (COX) inhibition []. Crystallographic and computational studies revealed the presence of various intermolecular interactions, including π-stacking, hydrogen bonds, and halogen bonds []. In vitro assays indicated its selectivity towards COX-2 over COX-1, suggesting its potential as an anti-inflammatory agent [].
Relevance: This compound shares the core triazolothiadiazole structure with the main compound, 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3 and 6 positions. This compound features a phenyl group at the 3-position and a 2-chloro-6-fluorophenyl group at the 6-position, compared to the 2-fluorophenyl and amine groups in the main compound. This comparison highlights the impact of substituent variations on intermolecular interactions and potential biological activities.
Compound Description: Investigated for its intermolecular interactions and COX inhibitory activity alongside its phenyl analogue [], this derivative showed a distinct profile of intermolecular interactions, including C–H···N, C–H···π, C–H···Cl hydrogen bonds, C–S···π chalcogen bonds, and unconventional F···C/N contacts []. Similar to its phenyl analogue, this compound also exhibited selectivity for COX-2 inhibition in vitro, suggesting potential anti-inflammatory properties [].
Relevance: Belonging to the same series as the previously described compound, this molecule shares the core triazolothiadiazole scaffold with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key distinction lies in the presence of an adamantyl group at the 3-position instead of a phenyl group, while retaining the 2-chloro-6-fluorophenyl substituent at the 6-position. This modification from a planar phenyl to a bulky, three-dimensional adamantyl group significantly influences the crystal packing and intermolecular interactions, potentially impacting its pharmacological profile.
Compound Description: This compound, characterized by X-ray crystallography, revealed key structural features, including the planar nature of the triazolothiadiazole system and the dihedral angle between the fluorophenyl and the core heterocyclic rings []. Although specific biological activity wasn't reported, its structural similarity to other bioactive derivatives suggests potential pharmacological relevance.
Relevance: This compound exhibits a high degree of structural similarity to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The primary difference lies in the substitution at the 6-position, where an adamantyl group replaces the amine group. This modification highlights the possibility of modulating the compound's properties through variations at the 6-position.
Compound Description: Characterized by synchrotron X-ray powder diffraction, this compound demonstrates isostructural characteristics with its chlorophenyl analogue []. This structural similarity suggests potential similarities in their physicochemical properties and paves the way for exploring structure-activity relationships.
Relevance: This compound shares the 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole core with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The variations lie in the substituents at the 3 and 6 positions. This compound features a 1-(2-fluoro-4-biphenyl)ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position, highlighting the diversity possible within this class of compounds.
Compound Description: This compound, structurally elucidated using synchrotron X-ray powder diffraction, is isostructural with its fluorophenyl counterpart [], suggesting potential similarities in their physicochemical properties. This structural information is valuable for understanding structure-activity relationships.
Relevance: This compound shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole motif with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3 and 6 positions. Notably, it bears a 1-(2-fluoro-4-biphenyl)ethyl group at the 3-position and a 4-chlorophenyl group at the 6-position, offering insights into the impact of halogen substitutions on the molecule's properties.
Compound Description: Synthesized as part of a series of triazolothiadiazoles with potential cytotoxic activity, this compound's structure was characterized by X-ray powder diffraction and density functional theory calculations []. This combined experimental and theoretical approach provided comprehensive structural insights, aiding in the understanding of its properties and potential applications.
Relevance: This compound shares the core structure of 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. It exhibits structural variations at both the 3 and 6 positions, featuring a 3-[1-[4-(2-Methylpropyl)phenyl]ethyl] group and a 4-fluorophenyl group, respectively.
Compound Description: This compound was studied as a potential inhibitor of p38 mitogen-activated protein kinase (MAPK) []. Its crystal structure provided crucial information for generating a three-dimensional pharmacophore model used in in silico database screening for novel MAPK inhibitors [].
Relevance: This compound and 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine both share the 3-(2-Fluorophenyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole core structure []. The key structural difference is the substituent at the 6-position, where a phenoxymethyl group replaces the amine group. This modification highlights how subtle changes in substituents can alter a molecule's biological target and potential therapeutic applications.
Compound Description: This compound's crystal structure, determined by X-ray diffraction, reveals a high degree of symmetry, with the adamantyl group bisected by a crystallographic mirror plane []. The presence of π–π interactions and weak C—H⋯F interactions contributing to crystal packing is also highlighted [].
Relevance: This compound belongs to the same structural class as 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the triazolothiadiazole core []. It showcases a 3-fluorophenyl group at the 3-position and an adamantyl group at the 6-position, contrasting with the 2-fluorophenyl and amine groups of the main compound. This comparison emphasizes the structural diversity possible within this class of compounds and its potential impact on their properties.
Compound Description: This compound's crystal structure, determined by X-ray diffraction, provided detailed insights into its molecular conformation, bond lengths, and angles [, ]. The thiadiazine ring adopts a twist-boat conformation, and the crystal packing is stabilized by C—H⋯N hydrogen bonds and π–π interactions [].
Relevance: This compound shares the core triazolothiadiazine ring system with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine [, ]. The structural variations are observed in the substituents at the 3- and 6-positions. This compound features an ethyl group at the 3-position and a 4-fluorophenyl group at the 6-position. In contrast, the main compound has a 2-fluorophenyl group at the 3-position and an amine group at the 6-position.
Compound Description: Synthesized from propanoic acid and thiocarbohydrazide, this compound's structure was confirmed by X-ray crystallography, with a focus on the bond lengths and angles within the triazole ring [, ].
Relevance: This compound is structurally analogous to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine, sharing the core triazolothiadiazine scaffold [, ]. Key differences are observed in the substituents at the 3 and 6 positions, where it features a methyl group at the 3-position and a 4-fluorophenyl group at the 6-position.
Compound Description: This compound's structure was determined through X-ray crystallography, revealing a nearly planar triazolothiadiazole system and the dihedral angles between the heterocyclic ring and the substituted phenyl and pyrazole rings []. Crystal packing analysis highlighted intermolecular interactions, including N—H⋯N and C—H⋯N hydrogen bonds, as well as weak π–π stacking interactions [].
Compound Description: Single-crystal X-ray diffraction studies revealed the planar nature of the triazolothiadiazole ring system and the dihedral angles it forms with the furan and pyridine rings in this compound []. The crystal packing analysis highlighted intermolecular interactions such as C—H⋯O hydrogen bonds, π–π stacking, and non-bonded S⋯N and C—H⋯π interactions [].
Relevance: This compound belongs to the broader class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles, similar to 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key structural distinctions are the ethyl 5-(2,6-dimethylnicotinate) substituent at the 3-position and a furan-2-yl group at the 6-position, contrasting with the 2-fluorophenyl and amine groups of the main compound. This comparison emphasizes the structural diversity within this class, suggesting potential for tailoring properties through specific substitutions.
Compound Description: These compounds, where 'aryl' represents various aromatic substituents, were synthesized and characterized using spectroscopic techniques and elemental analysis []. Biological evaluation revealed significant growth-promoting effects on mung bean radicles for a majority of the synthesized derivatives [].
Relevance: This series of compounds shares the core 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazole structure with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The key difference lies in the substituents at the 3 and 6 positions. This series features a 2-furanyl group at the 3-position and various aryl substituents at the 6-position, highlighting the potential for modulating biological activity through modifications at these positions.
Compound Description: X-ray crystallography revealed the distorted envelope conformation of the thiadiazine ring and the dihedral angles between the triazole ring and the phenyl and fluorobenzene rings []. The crystal packing analysis highlighted the role of C—H⋯N and C—H⋯F interactions in forming chains along the crystallographic b-axis, as well as the presence of C—H⋯π and π–π interactions [].
Relevance: This compound shares the core triazolothiadiazine ring system with 3-(2-Fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine []. The structural differences lie in the substituents at the 3- and 6-positions. This compound has a phenyl group at the 3-position and a 4-fluorophenyl group at the 6-position, in contrast to the 2-fluorophenyl and amine groups in the main compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.